molecular formula C25H47BF3N3O B7981957 Tetrabutylammonium trifluoro(6-morpholinopyridin-3-yl)borate

Tetrabutylammonium trifluoro(6-morpholinopyridin-3-yl)borate

Cat. No.: B7981957
M. Wt: 473.5 g/mol
InChI Key: OCZUYQCJRSHTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabutylammonium trifluoro(6-morpholinopyridin-3-yl)borate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabutylammonium trifluoro(6-morpholinopyridin-3-yl)borate typically involves the reaction of tetrabutylammonium salts with trifluoro-(6-morpholin-4-ylpyridin-3-yl)borane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, filtration, and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium trifluoro(6-morpholinopyridin-3-yl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, often using reducing agents such as lithium aluminum hydride.

    Substitution: The compound is capable of participating in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile, under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state boron compounds, while reduction may produce boron-hydride complexes. Substitution reactions can result in a variety of substituted boron compounds, depending on the nucleophile used.

Scientific Research Applications

Tetrabutylammonium trifluoro(6-morpholinopyridin-3-yl)borate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the development of advanced materials, such as boron-containing polymers and catalysts.

Mechanism of Action

The mechanism of action of Tetrabutylammonium trifluoro(6-morpholinopyridin-3-yl)borate involves its interaction with specific molecular targets and pathways. The compound’s boron atom can form stable complexes with various biomolecules, influencing their structure and function. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells while sparing healthy tissue.

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylazanium;trifluoro-(4-fluorophenyl)boranuide
  • Tetrabutylazanium;trifluoro-(3-fluorophenyl)boranuide
  • Tetrabutylazanium;trifluoro-(2-morpholin-4-ylpyridin-4-yl)boranuide

Uniqueness

Tetrabutylammonium trifluoro(6-morpholinopyridin-3-yl)borate is unique due to the presence of the morpholinyl and pyridinyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance the compound’s ability to participate in a variety of chemical reactions and interact with biological targets, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

tetrabutylazanium;trifluoro-(6-morpholin-4-ylpyridin-3-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C9H11BF3N2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;11-10(12,13)8-1-2-9(14-7-8)15-3-5-16-6-4-15/h5-16H2,1-4H3;1-2,7H,3-6H2/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZUYQCJRSHTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=C(C=C1)N2CCOCC2)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47BF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.